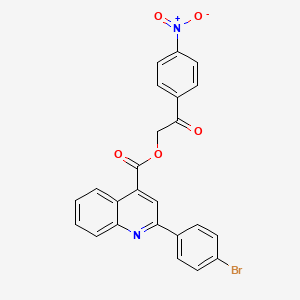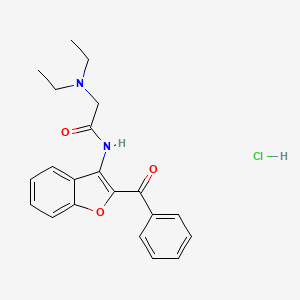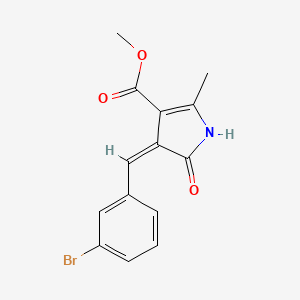![molecular formula C20H21N3O5 B3931963 2-methyl-4-(5-{[4-(4-nitrophenyl)-1-piperazinyl]carbonyl}-2-furyl)-3-butyn-2-ol](/img/structure/B3931963.png)
2-methyl-4-(5-{[4-(4-nitrophenyl)-1-piperazinyl]carbonyl}-2-furyl)-3-butyn-2-ol
Übersicht
Beschreibung
2-methyl-4-(5-{[4-(4-nitrophenyl)-1-piperazinyl]carbonyl}-2-furyl)-3-butyn-2-ol is a chemical compound that has gained significant attention in scientific research. It is a potent inhibitor of the enzyme phosphodiesterase-5 (PDE5), which is responsible for the degradation of cyclic guanosine monophosphate (cGMP) in the smooth muscle cells of the corpus cavernosum. The compound has been studied for its potential use in the treatment of erectile dysfunction, pulmonary hypertension, and other cardiovascular diseases.
Wirkmechanismus
The mechanism of action of 2-methyl-4-(5-{[4-(4-nitrophenyl)-1-piperazinyl]carbonyl}-2-furyl)-3-butyn-2-ol involves the inhibition of this compound. This enzyme is responsible for the degradation of cGMP, which is a second messenger molecule that plays a key role in the relaxation of smooth muscle cells. By inhibiting this compound, this compound increases the levels of cGMP, leading to enhanced smooth muscle relaxation and increased blood flow.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are primarily related to its ability to inhibit this compound. This leads to increased levels of cGMP, which in turn leads to enhanced smooth muscle relaxation and increased blood flow. The compound has been shown to be effective in improving erectile function in patients with erectile dysfunction, as well as in improving exercise capacity in patients with pulmonary hypertension.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 2-methyl-4-(5-{[4-(4-nitrophenyl)-1-piperazinyl]carbonyl}-2-furyl)-3-butyn-2-ol in lab experiments is its high potency as a this compound inhibitor. This makes it a useful tool for studying the role of cGMP and smooth muscle relaxation in various physiological processes. However, one limitation of using this compound is its potential toxicity and side effects. Careful dosing and monitoring are necessary to ensure the safety of experimental subjects.
Zukünftige Richtungen
There are several future directions for research on 2-methyl-4-(5-{[4-(4-nitrophenyl)-1-piperazinyl]carbonyl}-2-furyl)-3-butyn-2-ol. One area of interest is the development of new this compound inhibitors with improved potency and selectivity. Another area of interest is the study of the compound's potential use in the treatment of other cardiovascular diseases, such as heart failure and angina. Additionally, further research is needed to fully understand the biochemical and physiological effects of the compound, as well as its potential toxicity and side effects.
Wissenschaftliche Forschungsanwendungen
2-methyl-4-(5-{[4-(4-nitrophenyl)-1-piperazinyl]carbonyl}-2-furyl)-3-butyn-2-ol has been extensively studied for its potential use in the treatment of erectile dysfunction. It has been shown to be a highly effective this compound inhibitor, with a potency similar to that of sildenafil (Viagra). The compound has also been studied for its potential use in the treatment of pulmonary hypertension and other cardiovascular diseases.
Eigenschaften
IUPAC Name |
[5-(3-hydroxy-3-methylbut-1-ynyl)furan-2-yl]-[4-(4-nitrophenyl)piperazin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O5/c1-20(2,25)10-9-17-7-8-18(28-17)19(24)22-13-11-21(12-14-22)15-3-5-16(6-4-15)23(26)27/h3-8,25H,11-14H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRIASFAKUWFWSX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C#CC1=CC=C(O1)C(=O)N2CCN(CC2)C3=CC=C(C=C3)[N+](=O)[O-])O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![11-(5-methyl-2-furyl)-3-(2-thienyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B3931891.png)
![N-(4-ethoxyphenyl)-9-oxobicyclo[3.3.1]nonane-3-carboxamide](/img/structure/B3931892.png)

![1-(4-fluorophenyl)-4-[(4-methoxy-3-nitrophenyl)sulfonyl]piperazine](/img/structure/B3931906.png)

![1,8-dimethyl-17-[3-(trifluoromethyl)phenyl]-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione](/img/structure/B3931915.png)
![3-(2-chlorophenyl)-11-(3-hydroxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B3931919.png)

![1-{1-[1-(2-pyrimidinyl)-4-piperidinyl]-1H-1,2,3-triazol-4-yl}cyclopentanol](/img/structure/B3931930.png)
![4-chloro-N-[2-(2-pyridinylthio)-1,2-dihydro-1-acenaphthylenyl]benzenesulfonamide](/img/structure/B3931944.png)

![N-{2-[(4-methoxyphenyl)amino]-1,2-dihydro-1-acenaphthylenyl}benzenesulfonamide](/img/structure/B3931954.png)
![1-(4-methoxyphenyl)-3-phenyltetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide](/img/structure/B3931962.png)

